Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate
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Overview
Description
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate is a heterocyclic compound that features an oxazolo[5,4-d]pyrimidine coreThe oxazolo[5,4-d]pyrimidine scaffold is known for its biological activity and is often used as a pharmacophore in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives with pyrimidine rings .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput synthesis and optimization of reaction conditions, are likely to be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby modulating cellular signaling pathways . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Oxazolo[5,4-d]pyrimidines: These compounds share the same core structure and are used in similar applications.
Pyrimido[1,2-a]benzimidazoles: These compounds also feature a fused heterocyclic ring system and are studied for their pharmacological properties.
Uniqueness
Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
119898-11-2 |
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Molecular Formula |
C15H13N3O4 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 2-[(3-phenyl-[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate |
InChI |
InChI=1S/C15H13N3O4/c1-2-20-11(19)8-21-14-12-13(10-6-4-3-5-7-10)18-22-15(12)17-9-16-14/h3-7,9H,2,8H2,1H3 |
InChI Key |
SGZKFKFQPAJXEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=NC=NC2=C1C(=NO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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